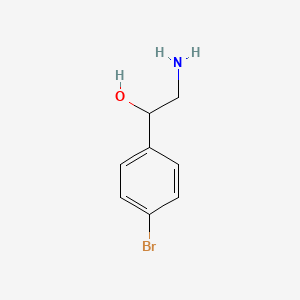

2-Amino-1-(4-bromophenyl)-1-ethanol

Descripción

2-Amino-1-(4-bromophenyl)-1-ethanol is an amino alcohol derivative featuring a brominated aromatic ring.

Aldehyde condensation: Reaction of 4-bromobenzaldehyde with an amine source (e.g., ammonium acetate) in the presence of a catalyst (e.g., ZnI₂).

Reduction: Reduction of the intermediate imine using LiAlH₄ in anhydrous THF.

Salt formation: Acidification (e.g., oxalic or fumaric acid) to yield the final crystalline product .

Key structural features include a chiral β-amino alcohol moiety and a 4-bromophenyl group, which confers distinct electronic and steric properties. The bromine substituent enhances lipophilicity and influences hydrogen-bonding interactions, critical for crystallinity and biological activity .

Propiedades

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMUAMXYIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547797 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41147-82-4 | |

| Record name | α-(Aminomethyl)-4-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41147-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromophenyl)-1-ethanol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(4-bromophenyl)-

Actividad Biológica

2-Amino-1-(4-bromophenyl)-1-ethanol, with the chemical formula CHBrNO and a molecular weight of approximately 229.09 g/mol, is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a brominated phenyl group. This unique structure positions it as a significant candidate in pharmacological research, particularly concerning its interactions with biological systems and potential therapeutic applications.

The compound features:

- Amino Group : Contributes to basicity and potential interactions with biological receptors.

- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.

- Brominated Phenyl Group : The para-bromine substituent influences both reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological potential, particularly as an intermediate in synthesizing adrenergic agents. Its interactions with various enzymes and receptors have been documented, indicating its role in modulating physiological responses.

Key Findings on Biological Activity

- Pharmacological Applications : The compound has shown promise in studies focusing on adrenergic system modulation, which is critical for developing drugs targeting cardiovascular and neurological disorders.

- Enzyme Interactions : Investigations into its biochemical behavior reveal interactions with key enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors or modulators.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated various derivatives of this compound against HCT116 colon carcinoma cells. Results indicated that certain derivatives exhibited significant antiproliferative effects, outperforming established chemotherapeutics like 5-fluorouracil with IC values lower than 5 μM .

- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of this compound to target proteins associated with cancer pathways. These studies suggest favorable pharmacokinetic profiles, enhancing its candidacy for further development as an anticancer agent .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-1-(3-bromophenyl)-1-ethanol | Bromine at meta position | Different receptor selectivity |

| 2-Amino-1-(4-chlorophenyl)-1-ethanol | Chlorine substituent instead of bromine | Potentially different biological activity |

| (1S)-2-Amino-1-(4-bromophenyl)ethanol HCl | Salt form enhancing solubility | Used more extensively in pharmaceutical formulations |

These comparisons highlight how variations in substituents can significantly influence biological activities and reactivities.

The mechanism by which this compound exerts its effects is multifaceted:

- Receptor Interaction : The amino group can form hydrogen bonds with active sites on receptors, while the bromine atom may enhance binding affinity through halogen bonding.

- Enzymatic Modulation : The compound's ability to interact with enzymes suggests it may act as an inhibitor or activator, influencing metabolic pathways relevant to disease states.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Melting Points :

- Bulky alkyl/aryl groups (e.g., 20d , 15 ) increase melting points due to enhanced van der Waals interactions.

- Electron-withdrawing groups (e.g., bromine in the target compound) may reduce melting points slightly compared to methoxy or benzyl groups .

Spectral Characteristics: The β-amino alcohol moiety consistently shows a doublet at δ 5.05–5.08 ppm (J = 9 Hz) for the CH-OH proton. Methoxy substituents (e.g., 20e, 20h) exhibit a singlet at δ 3.80 ppm .

The 4-bromo group may enhance binding to hydrophobic pockets in biological targets compared to methoxy or alkyl groups .

Hydrogen Bonding and Crystallography

The amino and hydroxyl groups in this compound facilitate hydrogen bonding, as observed in analogs (). These interactions stabilize crystal lattices, as validated by X-ray diffraction (e.g., 15 in ) and graph-set analysis (). The bromine atom may participate in halogen bonding, further influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.